2-Methyl-2-cyclopenten-1-one

説明

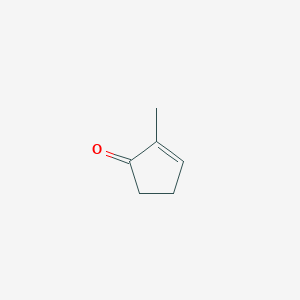

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBWUNDRDHVNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870846 | |

| Record name | 2-Methylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methyl-2-cyclopenten-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1120-73-6, 89911-17-1 | |

| Record name | 2-Methyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentenone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089911171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-cyclopenten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-CYCLOPENTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5S7BLT3Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-2-cyclopenten-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methyl-2-cyclopenten-1-one basic properties

An In-Depth Technical Guide to 2-Methyl-2-cyclopenten-1-one: Properties, Synthesis, and Applications

Introduction

This compound, a member of the cyclic ketone class of organic compounds, is a versatile molecule of significant interest to researchers and drug development professionals.[1] Its structure, featuring a five-membered ring with an α,β-unsaturated ketone moiety, imparts a unique reactivity profile that makes it a valuable intermediate in organic synthesis.[1][2] This compound is found in natural sources such as roasted onions, cooked pork, and black tea, and is recognized for its distinct sweet, caramellic, and nutty aroma, leading to its use in the fragrance and flavor industry.[3][4] This guide provides a comprehensive overview of its core properties, synthesis methodologies, chemical reactivity, and practical applications, grounded in established scientific principles.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are critical for its handling, application, and analysis. It exists as a colorless to pale yellow liquid with a characteristic odor.[2][5]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈O | [6][7] |

| Molecular Weight | 96.13 g/mol | [3][6] |

| CAS Number | 1120-73-6 | [6][7] |

| Appearance | Colorless to yellow liquid | [2][5][6] |

| Boiling Point | 157-161 °C at 760 mmHg | [5][8][9] |

| Density | 0.979 g/mL at 25 °C | [8][9] |

| Flash Point | 48-49 °C (118.4-120.2 °F) | [8][10] |

| Refractive Index | n20/D 1.479 | [9] |

| Solubility | Soluble in organic solvents like ethanol; limited solubility in water. | [2][3] |

| Vapor Pressure | 2.74 mmHg at 25 °C | [8][11] |

Spectroscopic Characterization

The identity and purity of this compound are unequivocally confirmed through various spectroscopic techniques. Spectral data is widely available in public databases.[6][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectra exhibit characteristic signals for the methyl group, the vinyl proton, and the two methylene groups in the cyclopentenone ring. ¹³C NMR spectra will show distinct peaks for the carbonyl carbon, the olefinic carbons, the methyl carbon, and the aliphatic carbons.[12]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching of the conjugated ketone and a band for the C=C stretching of the alkene.[6]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M⁺) at m/z 96, corresponding to its molecular weight.[7][12]

Synthesis Methodologies

The construction of the cyclopentenone core is a cornerstone of organic synthesis. Several powerful methods have been developed, with the Pauson-Khand reaction and Robinson annulation being particularly notable for their efficiency and versatility in creating such five-membered ring systems.[13][14]

The Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that constructs a cyclopentenone from an alkyne, an alkene, and carbon monoxide.[15][16] This reaction is typically mediated by a dicobalt octacarbonyl complex, which first forms a stable hexacarbonyl-alkyne complex.[17][18] Subsequent coordination with an alkene and insertion of carbon monoxide leads to the cyclized product.[17] The intramolecular version of the PKR is particularly powerful for creating fused bicyclic systems common in natural product synthesis.[13][17]

Caption: General workflow of the Pauson-Khand reaction.

The Robinson Annulation

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a classic and robust method for forming a six-membered ring, but its principles are foundational to ring-forming reactions.[14] The reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, which generates a 1,5-dicarbonyl intermediate.[19] This intermediate then undergoes an intramolecular aldol condensation to form the cyclic enone product after dehydration.[20] While classically used for cyclohexenones, variations of these fundamental steps (Michael addition and intramolecular aldol) are employed in the synthesis of various carbocycles, including substituted cyclopentanones that can be converted to cyclopentenones.

Caption: The two-stage process of the Robinson annulation.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of its conjugated system, making it a target for nucleophilic attack and a participant in cycloaddition reactions.

-

As a Michael Acceptor : The β-carbon of the enone system is susceptible to conjugate addition by a wide range of nucleophiles. This reaction is fundamental to its utility as a building block, allowing for the introduction of various functional groups.

-

In Diels-Alder Reactions : The electron-deficient double bond allows this compound to act as a dienophile in [4+2] cycloaddition reactions with dienes, providing a pathway to construct complex bicyclic systems.[9]

-

In Fragrance and Flavor : Due to its pleasant aroma, described as caramellic, minty, and roasted, it is utilized in the fragrance industry.[2][3] Substituted cyclopentenones are known fragrance ingredients valued for their warm and nutty nuances.[4][21]

-

As a Synthetic Intermediate : It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and natural products.[2][22] The cyclopentenone ring is a structural motif found in numerous biologically active compounds.

Caption: Key reactivity pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a standard method for confirming the identity and assessing the purity of a this compound sample.

Objective: To obtain the mass spectrum of this compound and determine its retention time for purity analysis.

Materials:

-

Gas chromatograph with a mass spectrometer detector (GC-MS).

-

Capillary column suitable for fragrance analysis (e.g., DB-5 or HP-5ms).[4]

-

High-purity helium carrier gas.

-

This compound sample.

-

Solvent for dilution (e.g., high-purity ethanol or dichloromethane).

-

Microsyringe for injection.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 ppm) in the chosen solvent.

-

GC Instrument Setup:

-

Set the injector temperature (e.g., 250 °C).

-

Set the oven temperature program. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Set the carrier gas flow rate (e.g., 1.0 mL/min).

-

-

MS Instrument Setup:

-

Set the ion source temperature (e.g., 230 °C).

-

Set the mass scan range (e.g., m/z 40-300).

-

Ensure the detector is tuned and calibrated according to manufacturer specifications.

-

-

Injection and Analysis:

-

Inject 1 µL of the prepared sample into the GC inlet.

-

Start the data acquisition. The sample will be vaporized, separated on the column, and then ionized and detected by the mass spectrometer.

-

-

Data Interpretation:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the peak. Confirm the presence of the molecular ion (m/z 96) and compare the fragmentation pattern to a reference spectrum from a database (e.g., NIST).[7]

-

Calculate the purity of the sample by integrating the peak area and comparing it to the total area of all peaks in the chromatogram.

-

Protocol 2: Safety and Handling

Proper handling is essential due to the compound's flammability and potential health effects.[5][23]

Hazard Identification:

-

Physical Hazard: Flammable liquid and vapor (GHS Category 3).[23][24] Keep away from heat, sparks, open flames, and other ignition sources.[5][24]

-

Health Hazard: May cause irritation to the eyes, skin, and respiratory tract.[6][23]

Handling and Storage:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[5][24]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is between 2-8 °C.[9] Keep away from oxidizing agents.[5]

-

Spill Response: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a suitable container for disposal.[23]

-

First Aid:

Conclusion

This compound is a molecule of considerable academic and industrial importance. Its well-defined physicochemical properties, coupled with a rich and versatile chemical reactivity, make it a valuable tool for synthetic chemists. Its role as a building block in the creation of complex molecular architectures and its application in the fragrance sector underscore its utility. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as detailed in this guide, is paramount for harnessing its full potential in research and development.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031545) [hmdb.ca]

- 2. CAS 1120-73-6: this compound | CymitQuimica [cymitquimica.com]

- 3. scent.vn [scent.vn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.ca [fishersci.ca]

- 6. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]

- 8. This compound, 1120-73-6 [thegoodscentscompany.com]

- 9. 2-甲基-2-环戊烯-1-酮 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. This compound, 97% | Fisher Scientific [fishersci.ca]

- 11. Page loading... [guidechem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) [mdpi.com]

- 14. Robinson annulation - Wikipedia [en.wikipedia.org]

- 15. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 18. Pauson-Khand Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 19. chemistnotes.com [chemistnotes.com]

- 20. researchgate.net [researchgate.net]

- 21. Fragrance material review on 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Page loading... [wap.guidechem.com]

- 23. georganics.sk [georganics.sk]

- 24. chemos.de [chemos.de]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Methyl-2-cyclopenten-1-one (CAS 1120-73-6)

Introduction: Unveiling a Versatile Synthetic Scaffold

This compound (CAS No. 1120-73-6) is a cyclic ketone that represents a cornerstone in modern organic synthesis.[1][2] As a member of the cyclopentenone family, its rigid, five-membered ring structure, combined with the reactive α,β-unsaturated ketone moiety, makes it an exceptionally valuable building block.[3] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in the development of complex, biologically active molecules. While found in nature in various plants and as a component of food aromas in bread and meat, its primary significance lies in its role as a synthetic intermediate.[1][4] The cyclopentenone core is a prevalent feature in numerous natural products, including prostaglandins and jasmonates, which are known for their potent biological activities, underscoring the relevance of this compound in medicinal chemistry and drug discovery.[5][6]

Section 1: Core Physicochemical and Spectroscopic Identity

Accurate identification and characterization are paramount in research. This compound is a colorless to yellow liquid with distinct physical and spectroscopic properties that enable its unambiguous identification.[1][7]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 1120-73-6 | [1][8][9] |

| Molecular Formula | C₆H₈O | [1][8][9] |

| Molecular Weight | 96.13 g/mol | [1][10][11] |

| Appearance | Colorless to Yellow Liquid | [1][7][12] |

| Boiling Point | 158 - 161 °C @ 760 mmHg | [7] |

| Flash Point | 48.9 °C (120.0 °F) | [4][7] |

| Specific Gravity | 0.979 g/cm³ @ 25 °C | [4] |

| Solubility | Soluble in ethanol, methanol, isopropanol.[13] Water solubility is predicted to be 32 g/L.[2] |

Spectroscopic Profile

The structural features of this compound give rise to a unique spectroscopic fingerprint, which is crucial for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum typically shows a singlet for the methyl protons (CH₃), a multiplet for the vinylic proton (-C=CH-), and multiplets for the two methylene groups (-CH₂-CH₂-) in the ring.

-

¹³C NMR : Key signals include a resonance for the carbonyl carbon (C=O) at the downfield end of the spectrum, two signals for the olefinic carbons (C=C), and distinct signals for the methyl and two methylene carbons.[14]

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak (M⁺) at m/z 96, corresponding to its molecular weight.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the conjugated carbonyl (C=O) stretch and another for the carbon-carbon double bond (C=C) stretch.[1]

-

Gas Chromatography (GC) : Due to its volatility, GC is an excellent method for assessing purity. Its retention index (Kovats RI) varies depending on the column's polarity, with typical values around 900-925 on non-polar columns (e.g., DB-5) and 1350-1400 on polar columns (e.g., DB-Wax).[1][15]

Section 2: Strategic Synthesis Methodologies

The construction of the cyclopentenone ring is a central challenge in organic synthesis. Several powerful methodologies have been developed, with the Pauson-Khand reaction and variations of annulation strategies being particularly prominent. The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the final product.

The Pauson-Khand Reaction: A [2+2+1] Cycloaddition

The Pauson-Khand reaction (PKR) is a highly convergent and atom-economical method for synthesizing cyclopentenones.[16][17] It involves the formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex like dicobalt octacarbonyl [Co₂(CO)₈].[3][18]

Causality in Mechanism : The reaction's efficacy stems from the ability of the cobalt center to pre-organize the alkene and alkyne fragments in close proximity. This coordination facilitates a sequence of migratory insertions, first of the alkene and then of carbon monoxide, into the cobalt-alkyne bond. The final step is a reductive elimination that releases the cyclopentenone product and regenerates the catalyst.[16][18] This templated assembly is key to overcoming the entropic barrier of bringing three separate components together. Modern variations often use catalytic amounts of other transition metals like rhodium or iridium and employ additives to improve reaction rates and yields under milder conditions.[16][19]

References

- 1. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0031545) [hmdb.ca]

- 3. thieme-connect.com [thieme-connect.com]

- 4. This compound, 1120-73-6 [thegoodscentscompany.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.ca [fishersci.ca]

- 8. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]

- 9. scbt.com [scbt.com]

- 10. This compound, 97% | Fisher Scientific [fishersci.ca]

- 11. 2-Methyl-2-cyclopentenone | LGC Standards [lgcstandards.com]

- 12. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. scent.vn [scent.vn]

- 14. US7279605B2 - Synthesis of cyclopentenones - Google Patents [patents.google.com]

- 15. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]

- 16. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

2-Methyl-2-cyclopenten-1-one molecular structure and formula

An In-depth Technical Guide to 2-Methyl-2-cyclopenten-1-one

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern organic chemistry and drug development, the utility of a molecule is often dictated by its structural features and reactivity. The α,β-unsaturated ketone moiety is a privileged scaffold, conferring unique chemical properties that make it an invaluable building block for complex molecular architectures. This compound, a simple yet versatile cyclic enone, exemplifies this principle. This guide provides an in-depth exploration of its molecular structure, properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. Our focus extends beyond a mere recitation of facts to an elucidation of the causal relationships that govern its chemical behavior, ensuring a robust and actionable understanding for laboratory applications.

Molecular Identity and Physicochemical Profile

This compound is a cyclic ketone and an enone, a class of compounds known for their distinct reactivity.[1] Its fundamental properties are crucial for its handling, application in synthesis, and analytical characterization.

Molecular Formula and Structure

The molecular formula of this compound is C₆H₈O .[2][3][4] This formula corresponds to a molecular weight of approximately 96.13 g/mol .[4][5] The molecule consists of a five-membered carbon ring containing a ketone functional group at position 1 and a carbon-carbon double bond between positions 2 and 3. A methyl group is substituted at the C2 position.

The structural arrangement is depicted below:

Caption: 2D structure of this compound.

IUPAC Nomenclature and Chemical Identifiers

Correctly identifying a chemical substance is paramount for reproducibility and safety in research. The standard identifiers for this compound are consolidated below.

| Identifier Type | Value |

| IUPAC Name | 2-methylcyclopent-2-en-1-one[4] |

| CAS Number | 1120-73-6[2][3][4] |

| Molecular Formula | C₆H₈O[2][5][6] |

| Molecular Weight | 96.13 g/mol [4][5] |

| InChI | InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3[2][4] |

| SMILES | CC1=CCCC1=O[1][4] |

| Synonyms | 2-Methyl-2-cyclopentenone, 2-Methylcyclopent-2-enone[2][3][7] |

Physicochemical Properties

The physical properties of this compound dictate its state and behavior under various laboratory conditions. It is a flammable liquid, necessitating careful handling and storage.[4][8]

| Property | Value | Source(s) |

| Physical Form | Liquid (at 20°C) | [9] |

| Boiling Point | 158 - 161 °C | [9] |

| Density | ~0.979 g/mL (at 25°C) | [9] |

| Flash Point | 49 °C (120.2 °F) - closed cup | [10] |

| Refractive Index (n20/D) | ~1.479 |

Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For this compound, NMR, IR, and Mass Spectrometry are key techniques for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The olefinic proton at C3 will appear as a multiplet. The two methylene groups at C4 and C5 will also present as multiplets, while the methyl group at C2 will be a singlet.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon environment. Key expected shifts include the carbonyl carbon (C1) significantly downfield, the two olefinic carbons (C2 and C3), the two aliphatic methylene carbons (C4 and C5), and the methyl carbon. SpectraBase indicates the availability of multiple NMR spectra for this compound.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are:

-

C=O Stretch: A strong, sharp peak characteristic of a carbonyl group. Due to conjugation with the C=C double bond, this peak is expected to appear at a lower wavenumber (typically ~1700-1720 cm⁻¹) compared to a saturated cyclopentanone.

-

C=C Stretch: A medium intensity peak for the alkene double bond, typically found around 1630-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule and information about its fragmentation patterns, which can aid in structural confirmation.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at an m/z corresponding to the molecular weight (96.13).[2]

-

Fragmentation: Common fragmentation pathways for cyclic ketones often involve the loss of CO (m/z 28) and rearrangements.

Synthesis and Chemical Reactivity

Understanding how a molecule is synthesized and how it behaves in chemical reactions is fundamental to its application in research and development.

Synthetic Approaches

Several methods have been developed for the synthesis of cyclopentenone derivatives.[11] A common conceptual pathway involves an intramolecular aldol condensation of a 1,4-dicarbonyl compound. For instance, the cyclization of 2,5-hexanedione under basic conditions can lead to a methyl-cyclopentenone scaffold.[11] While 2,5-hexanedione itself yields the 3-methyl isomer,[11][12] related diketones can be precursors to the 2-methyl isomer.

The synthesis of substituted cyclopentenones can also be achieved by reacting an enone with an aldehyde in the presence of a suitable catalyst system, such as a titanium complex.[13]

Caption: Conceptual workflow for cyclopentenone synthesis.

Core Reactivity: The α,β-Unsaturated Ketone System

The reactivity of this compound is dominated by the conjugated enone system, which presents two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the double bond (C4, though in this case, addition happens at C3 and rearranges).

-

1,4-Conjugate Addition (Michael Addition): This is a hallmark reaction for enones. Nucleophiles, particularly soft nucleophiles like cuprates, enamines, and thiols, preferentially attack the β-carbon of the double bond. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

-

1,2-Direct Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, are more likely to attack the electrophilic carbonyl carbon directly. The choice between 1,2- and 1,4-addition can often be controlled by the nature of the nucleophile and the reaction conditions.

-

Alkylation: The molecule can be alkylated at various positions, often through the formation of an enolate or a related derivative, providing access to more complex substituted cyclopentenones.[14]

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

The cyclopentenone ring is a significant structural motif found in numerous natural products and bioactive compounds.[15] This makes this compound a valuable starting material and building block in several areas.

Synthetic Building Block

Its defined structure and predictable reactivity make it an ideal starting point for the total synthesis of more complex molecules. The ability to introduce substituents at multiple positions through conjugate addition, alkylation, and carbonyl chemistry allows for the construction of diverse molecular scaffolds. It is a useful chemical compound with a variety of research applications.[6]

Role in Drug Discovery

The cyclopentenone moiety itself is associated with biological activity. Molecules containing this functional group, such as certain prostaglandins and jasmonates, have been shown to exhibit anticancer properties by inducing apoptosis through various signaling mechanisms.[15] The introduction of a cyclopentenone ring into other molecular structures has been explored as a strategy to enhance their anticancer potential.[15] As such, this compound and its derivatives are of significant interest to medicinal chemists designing novel therapeutic agents.

Experimental Protocols: Safety and Handling

Given its classification as a flammable liquid, strict adherence to safety protocols is mandatory when working with this compound.[4][16]

Hazard Identification and Personal Protective Equipment (PPE)

-

PPE: Always handle this chemical in a certified chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[16]

Step-by-Step Handling and Storage Protocol

-

Preparation: Before handling, ensure a Class B fire extinguisher (for flammable liquids) is accessible. Clear the work area of all ignition sources, including hot plates, open flames, and spark-producing equipment.[17]

-

Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge.[17] Use non-sparking tools.

-

Reaction Setup: If heating is required, use a heating mantle with a temperature controller or an oil bath. Do not heat directly on a hot plate.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[16][17] The recommended storage temperature is often 2 - 8 °C.[16] Keep away from heat, sparks, and open flames.

-

Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water and soap.[16][17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[16]

-

In all cases of exposure, seek medical attention if symptoms persist.[16]

-

Conclusion

This compound is a foundational reagent in organic synthesis. Its value is derived from the versatile reactivity of its α,β-unsaturated ketone core, which allows for controlled and predictable bond formations. For researchers in drug discovery, its connection to bioactive scaffolds like jasmonates and prostaglandins makes it an attractive starting point for developing novel therapeutics. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in a safe and effective manner.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031545) [hmdb.ca]

- 2. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound - High purity | EN [georganics.sk]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. 1120-73-6 this compound AKSci 0714BA [aksci.com]

- 10. This compound, 1120-73-6 [thegoodscentscompany.com]

- 11. Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications_Chemicalbook [chemicalbook.com]

- 12. 2-Cyclopenten-1-one, 3-methyl- [webbook.nist.gov]

- 13. US7279605B2 - Synthesis of cyclopentenones - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. georganics.sk [georganics.sk]

- 17. chemos.de [chemos.de]

The Enigmatic Aroma Molecule: A Technical Guide to the Natural Occurrence of 2-Methyl-2-cyclopenten-1-one in Food and Flora

Abstract

2-Methyl-2-cyclopenten-1-one, a volatile cyclic ketone, is a significant contributor to the desirable aroma profiles of a diverse range of thermally processed foods and is also found as a natural constituent in several plant species. Its characteristic caramellic, roasted, and slightly burnt aroma notes are pivotal in the sensory experience of products such as roasted coffee, cooked meats, and baked goods. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its biosynthetic pathways in both food and plants, methodologies for its analytical determination, and its overall significance in the fields of food science, natural product chemistry, and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering both foundational knowledge and practical insights into the study of this intriguing flavor compound.

Introduction: The Chemical and Sensory Profile of this compound

This compound (CAS No. 1120-73-6) is a five-membered ring ketone with a molecular formula of C₆H₈O[1]. Its structure, featuring a methyl group and a double bond within the cyclopentenone ring, is responsible for its characteristic aroma. The sensory profile is complex and has been described as caramellic, having minty undertones, and exhibiting burnt and roasted qualities. This unique combination of aroma notes makes it a crucial component in the flavor profile of many cherished foods.

Biosynthesis and Formation: A Tale of Two Pathways

The presence of this compound in nature is primarily attributed to two distinct origins: endogenous biosynthesis in plants and formation during the thermal processing of food, predominantly through the Maillard reaction.

Endogenous Biosynthesis in Plants

While the precise enzymatic pathway for the de novo biosynthesis of this compound in plants is not yet fully elucidated, its occurrence in species such as Perilla frutescens, Picea abies, and Panax ginseng suggests a metabolic origin[1]. It is hypothesized that its formation is linked to the broader pathways of monoterpenoid biosynthesis. Monoterpenes are synthesized in plants via the methylerythritol 4-phosphate (MEP) pathway in plastids and the mevalonate (MVA) pathway in the cytosol[2]. These pathways produce the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for all terpenoids. The cyclization of a C10 precursor, geranyl pyrophosphate (GPP), followed by a series of oxidation and rearrangement reactions, could potentially lead to the formation of the cyclopentenone ring structure. Further research, including isotopic labeling studies and enzyme characterization, is necessary to delineate the specific biosynthetic route to this compound in the plant kingdom.

Caption: Fig. 1: Hypothesized Plant Biosynthesis

Formation in Food via the Maillard Reaction

The most significant source of this compound in the human diet is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures[3]. This reaction is responsible for the characteristic color, aroma, and flavor of a wide variety of cooked foods.

The formation of this compound is believed to proceed through the degradation of Amadori rearrangement products, which are key intermediates in the Maillard reaction. Specifically, the reaction of α-dicarbonyl compounds, such as glyoxal and methylglyoxal (formed from sugar fragmentation), with amino acids leads to a cascade of reactions including Strecker degradation, aldol condensation, and cyclization, ultimately yielding the target cyclopentenone[4]. The specific precursors and reaction conditions, such as temperature, pH, and water activity, significantly influence the yield of this compound.

Caption: Fig. 2: Maillard Reaction Pathway

Natural Occurrence: A Survey of Food and Plant Sources

This compound has been identified in a variety of food products, where its concentration is highly dependent on the processing conditions. It is also present in the essential oils of certain plants.

Occurrence in Food Products

The thermal processing of food is the primary context for the generation of this compound. The following table summarizes its occurrence in various food matrices.

| Food Matrix | Typical Concentration Range | Processing Method | Reference(s) |

| Roasted Coffee | 0.05 - 0.13% of volatile fraction | Roasting | [5][6] |

| Roasted Beef | Present (qualitative) | Roasting | [7][8] |

| Bread Crust | Present (qualitative) | Baking | [9][10] |

| Breakfast Cereals | Present (qualitative) | Extrusion/Baking | [11] |

Note: Quantitative data for this compound can be highly variable and dependent on the specific food item, processing parameters, and analytical methodology employed.

Occurrence in the Plant Kingdom

As a naturally occurring plant volatile, this compound has been identified in the following species:

-

Perilla frutescens (Perilla or Shiso)[1]

-

Picea abies (Norway Spruce)[1]

-

Panax ginseng (Ginseng)[1]

-

Poaceae family (Grasses)[11]

The biological function of this compound in these plants is not well understood but may be related to defense mechanisms or as a signaling molecule.

Analytical Methodologies for Detection and Quantification

The analysis of this compound in complex food and plant matrices requires sensitive and selective analytical techniques due to its volatile nature and often low concentrations. The gold standard for its identification and quantification is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

Effective sample preparation is critical for the accurate analysis of volatile compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction and concentration of this compound from the sample matrix.

Detailed Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in Roasted Coffee

This protocol provides a detailed, step-by-step methodology for the analysis of this compound in roasted coffee beans, which can be adapted for other solid food and plant matrices.

4.2.1. Materials and Reagents

-

Roasted coffee beans

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Analytical balance

-

Coffee grinder

4.2.2. Sample Preparation

-

Grind the roasted coffee beans to a uniform, fine powder.

-

Accurately weigh approximately 2.0 g of the ground coffee into a 20 mL headspace vial.

-

Immediately seal the vial with the screw cap.

-

Prepare a blank vial containing no sample to check for system contaminants.

4.2.3. HS-SPME Extraction

-

Place the sealed vial in a heating block or the autosampler's incubation chamber set to 60°C.

-

Allow the sample to equilibrate for 15 minutes to allow the volatile compounds to partition into the headspace.

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

4.2.4. GC-MS Analysis

-

After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 250°C.

-

4.2.5. Data Analysis

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum will show a characteristic molecular ion peak at m/z 96 and key fragment ions.

-

Quantification can be achieved by creating a calibration curve using standard solutions of this compound and an appropriate internal standard.

Caption: Fig. 3: Analytical Workflow

Significance and Future Perspectives

The study of this compound is of considerable importance in several scientific disciplines:

-

Food Science: Understanding the formation of this compound allows for the optimization of food processing conditions to achieve desired flavor profiles. Its quantification can serve as a quality marker for roasted and baked products.

-

Natural Product Chemistry: Elucidating the biosynthetic pathways of this compound in plants can provide insights into plant metabolism and potentially lead to the discovery of novel enzymes and biochemical reactions.

-

Drug Development: The cyclopentenone ring is a structural motif present in a number of biologically active natural products, including prostaglandins. As such, understanding the synthesis and biological activity of substituted cyclopentenones like this compound could be of interest in the design of new therapeutic agents.

Future research should focus on elucidating the specific biosynthetic pathways in plants, quantifying its presence in a wider array of foods, and investigating its potential biological activities. The development of more rapid and high-throughput analytical methods will also be crucial for its routine monitoring in food quality control.

References

- 1. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dicarbonyl intermediates in the maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectralworks.com [spectralworks.com]

- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]

- 7. Carbonyl odorants contributing to the in-oven roast beef top note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound, 1120-73-6 [thegoodscentscompany.com]

- 10. Volatile compounds in whole meal bread crust: The effects of yeast level and fermentation temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0031545) [hmdb.ca]

Introduction: The Structural and Synthetic Importance of 2-Methyl-2-cyclopenten-1-one

An In-Depth Technical Guide to the Reactivity of 2-Methyl-2-cyclopenten-1-one with Nucleophiles and Electrophiles

This compound is a versatile five-membered cyclic enone that serves as a fundamental building block in organic synthesis.[1] Its chemical persona is defined by the interplay of three key structural features: a reactive carbonyl group, a conjugated carbon-carbon double bond (an α,β-unsaturated system), and a methyl group positioned on the double bond. This arrangement creates multiple reactive sites, making the molecule a valuable precursor for the synthesis of complex molecular architectures, including natural products, pharmaceuticals, and fragrance compounds.[1][2][3]

The reactivity of this compound is primarily governed by its α,β-unsaturated carbonyl system.[1] Resonance delocalization of the pi-electrons results in a partial positive charge on both the carbonyl carbon (C1) and the β-carbon (C3), rendering them electrophilic. The methyl group at the C2 position introduces both steric and electronic effects, modulating the accessibility and reactivity of these sites compared to the unsubstituted cyclopentenone. This guide provides a detailed exploration of the compound's reactivity towards nucleophiles and electrophiles, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Part 1: Reactivity with Nucleophiles

The electrophilic nature of the conjugated system in this compound allows for two primary modes of nucleophilic attack: direct attack at the carbonyl carbon (1,2-addition) and attack at the β-carbon (1,4-conjugate addition or Michael addition). The regiochemical outcome of this competition is a classic illustration of the Hard and Soft Acids and Bases (HSAB) principle, where the choice of nucleophile dictates the reaction pathway.

Conjugate (1,4-Michael) Addition: The Predominant Pathway for Soft Nucleophiles

Conjugate addition is the vinylogous counterpart to direct carbonyl addition.[4] In this reaction, a nucleophile attacks the electrophilic β-position of the α,β-unsaturated system.[4][5] This pathway is generally favored by "soft" nucleophiles, which are characterized by high polarizability and lower charge density. Examples include enolates, cuprates (Gilman reagents), amines, and thiols.[5][6]

The reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated (typically during work-up) to yield the saturated 3-substituted-2-methylcyclopentan-1-one.[3][4] The driving force is the formation of a stable carbon-carbon or carbon-heteroatom single bond at the expense of the weaker C=C pi bond.[5]

Caption: General mechanism for the conjugate addition of a nucleophile (Nu:⁻).

Key Classes of Conjugate Addition Reactions:

-

Michael Reaction (Carbon Nucleophiles): The addition of enolates to α,β-unsaturated carbonyls is a cornerstone of C-C bond formation.[5] Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are excellent Michael donors.

-

Aza-Michael Addition (Nitrogen Nucleophiles): Primary and secondary amines readily add to the enone system to form β-amino ketones, which are valuable synthetic intermediates.[4]

-

Thia-Michael Addition (Sulfur Nucleophiles): Thiols are particularly soft nucleophiles and react rapidly in conjugate additions to form β-thioethers.

Experimental Protocol 1: Aza-Michael Addition of Piperidine

This protocol describes a representative aza-Michael addition to this compound.

1. Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 10.4 mmol).

-

Dissolve the enone in 20 mL of ethanol.

-

In a separate vial, dissolve piperidine (0.97 g, 11.4 mmol, 1.1 eq) in 5 mL of ethanol.

2. Reaction Execution:

-

Add the piperidine solution dropwise to the stirred enone solution at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the starting enone spot indicates reaction completion.

3. Work-up and Purification:

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 25 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica gel (gradient elution, 9:1 to 7:3 hexanes:ethyl acetate) to afford 3-(piperidin-1-yl)-2-methylcyclopentan-1-one as a pale yellow oil.

Direct (1,2) Addition: The Pathway for Hard Nucleophiles

Direct addition to the carbonyl carbon is favored by "hard" nucleophiles, which are typically highly charged, non-polarizable species.[6] Prototypical examples include Grignard reagents (RMgX) and organolithium reagents (RLi).[5] These reagents react rapidly at the more sterically accessible and charge-dense carbonyl carbon, leading to the formation of a tertiary allylic alcohol after acidic work-up.

Caption: Competing pathways for nucleophilic addition to the enone system.

The use of organocuprates (Gilman reagents, R₂CuLi) is a powerful strategy to enforce 1,4-addition, even with alkyl nucleophiles that would otherwise add in a 1,2-fashion as Grignard or organolithium reagents.[4][7]

| Reagent Type | Main Product Type | Dominant Pathway | Causality |

| Organolithium (e.g., CH₃Li) | Tertiary Allylic Alcohol | 1,2-Addition | Hard nucleophile, kinetically controlled attack at the carbonyl carbon. |

| Grignard (e.g., CH₃MgBr) | Tertiary Allylic Alcohol | 1,2-Addition | Hard nucleophile, similar to organolithiums.[5] |

| Gilman/Cuprate (e.g., (CH₃)₂CuLi) | 3-Alkyl Cyclopentanone | 1,4-Addition | Soft nucleophile, favors attack at the softer β-carbon.[4] |

| Enolates (e.g., from malonates) | 3-Substituted Cyclopentanone | 1,4-Addition | Soft, resonance-stabilized carbon nucleophile. |

Enolate Formation and Reactivity at the α'-Position

Beyond acting as an electrophile, this compound possesses acidic protons at the C5 position (α' to the carbonyl). These protons can be removed by a suitable base to form an enolate nucleophile.[8] This enolate can then react with various electrophiles, including other carbonyl compounds in an aldol reaction.

The intramolecular aldol condensation of a related diketone, 2,5-hexanedione, is a classic method for synthesizing 3-methyl-2-cyclopenten-1-one, highlighting the utility of this type of transformation.[9] While self-condensation of this compound is complex, it can be a directed donor in mixed aldol reactions.[10]

Experimental Protocol 2: Directed Aldol Reaction with Benzaldehyde

This protocol demonstrates the formation of the α'-enolate and its subsequent reaction with a non-enolizable aldehyde.

1. Enolate Formation:

-

Prepare a solution of lithium diisopropylamide (LDA). In a flame-dried, argon-purged flask at -78 °C (dry ice/acetone bath), add diisopropylamine (1.2 eq) to dry tetrahydrofuran (THF). Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes.

-

In a separate argon-purged flask, dissolve this compound (1.0 eq) in dry THF.

-

Cool the enone solution to -78 °C and slowly add it via cannula to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

2. Aldol Addition:

-

Add benzaldehyde (1.0 eq), freshly distilled, dropwise to the enolate solution at -78 °C.

-

Stir the mixture for 2 hours at -78 °C. Monitor the reaction by quenching small aliquots with saturated NH₄Cl and analyzing by TLC.

3. Work-up and Purification:

-

Quench the reaction by slowly adding 15 mL of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add 30 mL of diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting aldol addition product by flash column chromatography. Note: The aldol product may be prone to dehydration.

Part 2: Reactivity with Electrophiles

The electron-rich C=C double bond in this compound is susceptible to attack by electrophiles. The presence of the electron-donating methyl group at C2 and the electron-withdrawing carbonyl group influences the regioselectivity and rate of these reactions.

Epoxidation

The double bond can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[11] The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the alkene.[6] Epoxides are highly valuable synthetic intermediates, as they can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry.

Experimental Protocol 3: Epoxidation with m-CPBA

1. Reaction Setup:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 10.4 mmol) in 30 mL of dichloromethane (DCM).

-

Add sodium bicarbonate (2.6 g, 31.2 mmol, 3.0 eq) to act as a buffer for the acidic byproduct (m-chlorobenzoic acid).

-

Cool the stirred suspension to 0 °C in an ice bath.

2. Reaction Execution:

-

Add m-CPBA (77% max, 2.56 g, ~11.4 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

3. Work-up and Purification:

-

Filter the reaction mixture to remove the sodium bicarbonate and m-chlorobenzoic acid salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-methyl-1-oxaspiro[2.4]heptan-4-one.

Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds via an electrophilic addition mechanism.[12] The reaction typically involves the formation of a cyclic halonium ion intermediate, which is then attacked by the halide anion in an Sₙ2-like fashion. This mechanism results in a net anti-addition of the two halogen atoms across the double bond.[12]

The initial electrophilic attack by the halogen is directed by the electronics of the enone. The C2-methyl group is electron-donating, while the carbonyl is electron-withdrawing. The attack will form the most stable intermediate carbocation. According to Markovnikov's rule, the electrophile (e.g., the positive end of the polarized Br-Br molecule) will add to the less substituted carbon (C3), allowing the positive charge of the intermediate to be stabilized at the more substituted carbon (C2).[13]

Caption: Generalized workflow for the halogenation of the enone.

Conclusion

This compound demonstrates a rich and predictable reactivity profile governed by the fundamental principles of electronic and steric effects. Its dual character—acting as an electrophile at both the carbonyl carbon and the β-carbon, and as a nucleophile via its α'-enolate—makes it an exceptionally versatile tool in the synthetic chemist's arsenal. A thorough understanding of how to selectively target these different reactive sites through the careful choice of reagents and reaction conditions is crucial for its effective application in the development of novel chemical entities. This guide provides the foundational knowledge and practical protocols to enable researchers to harness the full synthetic potential of this important molecular scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. isca.me [isca.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Aldol condensation - enone/enal - Organic Chemistry - Prep101 - Prep101 MCAT Forum [portal.prep101.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. [Image of a chemical reaction: Cyclopentene with a methyl group attached .. [askfilo.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 2-Methyl-2-cyclopenten-1-one

An In-Depth Technical Guide to 2-Methyl-2-cyclopenten-1-one for Advanced Research

This guide provides an in-depth exploration of this compound, a versatile cyclic ketone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a cohesive understanding of the molecule's properties, reactivity, and analytical characterization, grounded in established scientific principles.

Section 1: Core Molecular and Physicochemical Profile

This compound is a cyclic enone, a structural motif found in numerous natural products.[1] Its chemical identity is defined by a five-membered ring containing a ketone and an adjacent carbon-carbon double bond, with a methyl group at the C2 position. This arrangement of functional groups is the primary determinant of its physical properties and chemical behavior.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1120-73-6 | [2][3][4] |

| Molecular Formula | C₆H₈O | [2][3][5] |

| Molecular Weight | 96.13 g/mol | [4][5] |

| IUPAC Name | 2-methylcyclopent-2-en-1-one | [2][5] |

| InChI Key | ZSBWUNDRDHVNJL-UHFFFAOYSA-N | [2][6] |

Physicochemical Properties

The physical properties of this compound dictate its handling, purification, and application in various solvent systems. It presents as a colorless liquid under standard conditions.[5]

| Property | Value | Source |

| Appearance | Colorless Liquid | [5] |

| Boiling Point | 157-161 °C at 760 mmHg | [7][8][9] |

| Density | 0.979 g/mL at 25 °C | [7][9] |

| Flash Point | 48.89 °C to 53.1 °C | [7][8] |

| Refractive Index | n20/D 1.479 | [8][9] |

| Vapor Pressure | 2.74 mmHg at 25 °C | [8] |

Solubility Profile

Understanding a compound's solubility is fundamental to designing reaction conditions, extraction procedures, and formulation strategies. The molecular structure of this compound offers insight into its solubility.[10]

-

Polarity and Hydrophilicity : The presence of the polar carbonyl group (C=O) imparts some hydrophilic character.[10] However, the hydrocarbon backbone, consisting of the cyclopentene ring and the methyl group, is largely nonpolar and hydrophobic.

-

Solvent Compatibility : The molecule's dual character results in limited solubility in water.[10] It is, however, readily soluble in common organic solvents such as ethanol, methanol, and acetone, where the nonpolar interactions with the solvent are more favorable.[10][11] This behavior is crucial when selecting it as a reagent, as it necessitates the use of organic or mixed-aqueous solvent systems for homogeneous reactions.

Section 2: Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The key is to understand how its structure translates to specific spectral signatures.

Key Spectroscopic Features

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show distinct signals for the methyl protons, the vinyl proton, and the two sets of methylene protons in the ring. The vinyl proton will appear in the characteristic downfield region for alkenes, while the methyl group will be a singlet in the upfield region. The adjacent methylene protons will likely show complex splitting patterns due to their diastereotopic nature.[12]

-

¹³C NMR : The spectrum will be defined by a signal for the carbonyl carbon at the most downfield position (>200 ppm). The two sp² carbons of the double bond will appear in the 130-160 ppm range, while the sp³ carbons of the methyl group and the two methylene groups will be found in the upfield region.[13]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the key functional groups. A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the C=O stretch of a conjugated ketone. Another key band will appear in the 1600-1650 cm⁻¹ region, corresponding to the C=C double bond stretch.[5]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 96, corresponding to its molecular weight.[2] The fragmentation pattern can provide further structural confirmation.

Experimental Protocol: Standard Analytical Workflow

The following protocol outlines a self-validating system for the confirmation of identity and purity of a supplied sample of this compound.

Objective: To confirm the structural identity and assess the purity of a sample using NMR, IR, and GC-MS.

Methodology:

-

Sample Preparation:

-

For NMR: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

For IR: Apply a thin film of the neat liquid sample between two potassium bromide (KBr) plates.

-

For GC-MS: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Causality Check: The chemical shifts and coupling constants must align with the expected structure. The integration of the ¹H NMR signals should correspond to the proton count of each unique environment.

-

-

FTIR Spectroscopy:

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Causality Check: The presence of strong, characteristic peaks for the conjugated C=O and C=C stretches validates the core functional groups. The absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of significant hydrated or alcohol impurities.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject the prepared sample into a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for the separation of the main component from any potential volatile impurities.

-

Causality Check: The GC should show a single major peak. The mass spectrum of this peak must show a molecular ion at m/z 96 and a fragmentation pattern consistent with the structure of this compound.[2] The retention time serves as a benchmark for future purity checks.

-

Visualization: Analytical Workflow

Caption: Diagram 1: A typical workflow for the analytical validation of this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems directly from its nature as an α,β-unsaturated ketone. This arrangement creates two primary sites of reactivity: the carbonyl carbon and the β-carbon of the alkene.

-

Nucleophilic Conjugate Addition (Michael Addition) : The electron-withdrawing effect of the carbonyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles (e.g., cuprates, enolates, thiols). This is a cornerstone reaction for forming new carbon-carbon or carbon-heteroatom bonds at the C3 position, enabling the elaboration of the cyclopentanone ring.[10]

-

Diels-Alder Reaction : As an enone, the molecule can function as a dienophile in [4+2] cycloaddition reactions. Its reactivity can be enhanced by a Lewis acid catalyst, which coordinates to the carbonyl oxygen and further lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This reaction is a powerful tool for constructing complex polycyclic systems.[1]

-

Synthesis Overview : While numerous synthetic routes exist for cyclopentenones, a common strategy involves the intramolecular cyclization of 1,4-dicarbonyl compounds (a Nazarov-type cyclization) or the dehydration of cyclopentanediols.[1] More specific syntheses have also been developed, such as the hydrolysis of 1-methyl-4,4-dihalocyclopent-1-ene.[14]

Visualization: Core Chemical Reactivity

Caption: Diagram 2: Key synthetic transformations of this compound.

Section 4: Applications in Research and Drug Development

While not a therapeutic agent itself, this compound and its structural class are significant in several areas:

-

Natural Products : It has been identified as a volatile compound in foods like meat and bread.[7] The cyclopentenone core is a key feature in many biologically active natural products, including certain prostaglandins and jasmone.[1]

-

Flavor and Fragrance : Related compounds like methyl cyclopentenolone are widely used as flavoring agents, imparting caramel or maple-like notes.[14][15]

-

Synthetic Building Block : Its primary value in drug development is as a versatile starting material or intermediate. The ability to functionalize the five-membered ring through its predictable reactivity allows for the construction of more complex molecular scaffolds. For example, derivatives have been synthesized and investigated for their potential anticancer activity.[15]

Section 5: Safety and Handling

Safe laboratory practice requires a thorough understanding of a chemical's hazards. This compound is classified as a flammable liquid.

GHS Hazard Information

| Hazard Class | Code | Statement | Source |

| Flammable Liquids | H226 | Flammable liquid and vapor | [5][16][17] |

| Signal Word | Warning | [4][16][17] |

Handling and Storage Protocols

-

Handling : Use in a well-ventilated area, preferably within a chemical fume hood. Keep away from all sources of ignition, including heat, sparks, and open flames.[18] Ground and bond containers when transferring material to prevent static discharge.[18] Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a lab coat.[17]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[17] A recommended storage temperature is 2-8°C to minimize vaporization.[9]

References

- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 2. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]

- 7. This compound, 1120-73-6 [thegoodscentscompany.com]

- 8. Page loading... [guidechem.com]

- 9. This compound 2-Methyl-2-cyclopentenone [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. scent.vn [scent.vn]

- 12. 2-methylcyclopentenone(1120-73-6) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. US4359586A - Synthesis 2-alkyl cyclopentenolones - Google Patents [patents.google.com]

- 15. Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications_Chemicalbook [chemicalbook.com]

- 16. This compound, 97% | Fisher Scientific [fishersci.ca]

- 17. georganics.sk [georganics.sk]

- 18. chemos.de [chemos.de]

An In-Depth Technical Guide to 2-Methyl-2-cyclopenten-1-one: Discovery, Synthesis, and Applications

Introduction

2-Methyl-2-cyclopenten-1-one, a five-membered cyclic ketone with the chemical formula C₆H₈O, is a molecule of significant interest to researchers and professionals in organic synthesis, flavor chemistry, and drug development.[1][2][3] Its α,β-unsaturated ketone moiety imparts a unique reactivity, making it a valuable building block for the construction of more complex molecular architectures, including natural products and pharmacologically active compounds.[4] This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, along with its spectroscopic characterization and applications.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1120-73-6 | [1] |

| Molecular Formula | C₆H₈O | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 150 °C | [5] |

| Density | 0.98 g/mL | [5] |

| ¹H NMR (CDCl₃) | δ ~1.8 (s, 3H, CH₃), ~2.4 (m, 2H, CH₂), ~2.5 (m, 2H, CH₂), ~7.2 (m, 1H, =CH) | [6] |

| ¹³C NMR (CDCl₃) | δ ~10 (CH₃), ~28 (CH₂), ~35 (CH₂), ~145 (C=), ~146 (C=), ~210 (C=O) | [6] |

| IR (Neat) | ~1715 cm⁻¹ (C=O stretch), ~1640 cm⁻¹ (C=C stretch) | [6] |

| Mass Spectrum (EI) | m/z 96 (M⁺), 68, 67, 53, 41, 39 | [7] |

Discovery and Historical Context

While this compound has been identified in various natural sources, including Perilla frutescens, Picea abies, and Panax ginseng, its early synthetic history is rooted in the broader exploration of cyclopentenone chemistry.[1] An early and notable synthesis was reported in 1980 by Funk and Volijiarut, who developed a method for its preparation from 2-methylcyclopentane-1,3-dione.[8][9] This work provided a practical route to this specific isomer and highlighted its potential as a synthetic intermediate.

Prior to this, the focus was often on the synthesis of the isomeric 3-methyl-2-cyclopenten-1-one, which can be readily obtained through the intramolecular aldol condensation of 2,5-hexanedione.[4][6][8][10][11] The development of synthetic methods to selectively produce the 2-methyl isomer was a significant step forward, enabling more precise control over the substitution pattern of the cyclopentenone ring.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be approached through several strategic disconnections. This section details some of the most prominent methods, explaining the underlying chemical principles and providing exemplary protocols.

From 2-Methylcyclopentane-1,3-dione (The Funk-Volijiarut Synthesis)

This method represents a key historical synthesis of this compound. The causality behind this experimental choice lies in the ready availability of the starting dione and the strategic reduction and elimination sequence to furnish the desired α,β-unsaturated ketone.

Experimental Protocol:

-

Reduction of the dione: 2-Methylcyclopentane-1,3-dione is selectively reduced at one of the carbonyl groups to the corresponding hydroxyketone. This is typically achieved using a mild reducing agent such as sodium borohydride in an alcoholic solvent. The choice of a mild reductant is crucial to avoid over-reduction to the diol.

-

Dehydration: The resulting β-hydroxyketone is then subjected to acid-catalyzed dehydration to introduce the double bond. This elimination reaction is driven by the formation of the conjugated and thermodynamically stable α,β-unsaturated ketone system.

Caption: Synthesis of this compound from 2-methylcyclopentane-1,3-dione.

The Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful and convergent method for the synthesis of cyclopentenones, involving a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[12][13][14][15][16] The synthesis of this compound via this route would involve the reaction of propyne, ethene, and carbon monoxide.

Causality of Experimental Choices: The choice of a cobalt catalyst, such as dicobalt octacarbonyl, is historical and based on its ability to form a stable complex with the alkyne, which then facilitates the subsequent cycloaddition with the alkene and carbon monoxide. The regioselectivity of the reaction, where the larger substituent on the alkyne (in this case, the methyl group) ends up adjacent to the carbonyl group, is a key feature of this reaction.

Generalized Experimental Protocol:

-

Formation of the Alkyne-Cobalt Complex: Propyne is reacted with dicobalt octacarbonyl in an inert solvent (e.g., hexane or toluene) to form the stable hexacarbonyl dicobalt-propyne complex.

-

Cycloaddition: The pre-formed complex is then treated with ethene under a carbon monoxide atmosphere at elevated temperature and pressure. The cycloaddition proceeds to form the cyclopentenone ring system.

-

Workup and Purification: The reaction mixture is cooled, the cobalt residues are removed (often by oxidation and filtration), and the product is purified by distillation or chromatography.

Caption: The Pauson-Khand reaction for the synthesis of this compound.

The Nazarov Cyclization